Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

Vue d'ensemble

Description

Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate is a chemical compound that is part of the calcium phosphate family. This family of materials and minerals primarily contains calcium ions (Ca2+) along with orthophosphates (PO43−) or metaphosphates (PO3−) and sometimes hydrogen or hydroxide ions . It is also known as 1-hexadecanoyl-sn-glycero-3-phosphocholine .

Synthesis Analysis

The synthesis of calcium phosphate compounds often involves an acid-base reaction in water between an acidic calcium phosphate and a basic calcium phosphate . Various calcium and phosphate precursor reagents dissolved in different liquid mediums have been used to form coatings .Molecular Structure Analysis

The molecular structure of calcium phosphate compounds is complex and varies based on the specific type of calcium phosphate. For example, hydroxyapatite, a naturally occurring form of calcium phosphate, has the formula Ca5(PO4)3(OH) .Chemical Reactions Analysis

The chemical reactions involved in the formation of calcium phosphate compounds are typically acid-base reactions. For instance, the reaction of calcium carbonate (CaCO3) and brushite (CaHPO4·2H2O) can synthesize hydroxyapatite using plasma spray .Physical and Chemical Properties Analysis

Calcium phosphate compounds are usually white or colorless and are found in different forms, including hydroxyapatite, tricalcium phosphate, and dicalcium phosphate . They are non-toxic, stable, and find frequent application in the food, ceramics, and medical industries .Applications De Recherche Scientifique

Bioactive Dental Composites

Research has shown that amorphous calcium phosphate (ACP) can be used as a bioactive filler in dental composites. These composites have demonstrated the ability to release calcium and phosphate ions in simulated saliva environments, leading to hydroxyapatite (HAP) formation, which is crucial for repairing demineralized tooth structures and inducing mineral recovery. The study by Škrtić, Antonucci, and Eanes (2001) evaluates the effects of various chemical structures and compositional variations of photopolymerizable matrix monomer systems on the remineralizing potential of bioactive dental composites containing ACP (Škrtić, Antonucci, & Eanes, 2001).

Biodegradable Nanoparticles for Cancer Therapy

Calcium phosphate nanoparticles (CaPs) are explored for their efficacy as delivery vehicles for therapeutic agents such as nucleic acids, drugs, proteins, and enzymes into tumor cells. Their biocompatibility, biodegradability, and pH-dependent solubility advantages make them suitable for various biomedical applications, including cancer therapy. Khalifehzadeh and Arami (2020) discuss the design, challenges, and achievements in using CaP-based biominerals for intracellular delivery to tumor cells (Khalifehzadeh & Arami, 2020).

Calcium Phosphate in Bone Tissue Engineering

Calcium phosphates, owing to their biocompatibility and similarity to the mineral component of bones, are extensively used in dental and orthopedic implants, as well as in bone tissue engineering. Porous scaffolds made from calcium phosphates can stimulate bone formation and bonding, showcasing their potential in regenerative medicine and tissue engineering applications. Research by Vallet‐Regí and González-Calbet (2004) highlights the use of calcium phosphates for bone regeneration, emphasizing their role as bioactive ceramics (Vallet‐Regí & González-Calbet, 2004).

Synthesis and Characterization of Nanostructures

The synthesis of calcium phosphate nanofilaments in reverse micelles as demonstrated by Sadasivan, Khushalani, and Mann (2005) reveals the potential for creating morphologically complex nanostructures. These nanofilaments can be used for various applications, including biomedical and materials science research, highlighting the versatile applications of calcium phosphates in nanotechnology (Sadasivan, Khushalani, & Mann, 2005).

Mécanisme D'action

Target of Action

Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate, also known as 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt, primarily targets the phosphate levels in the body . It is used as a phosphate binder in patients with end-stage renal disease (ESRD) to prevent elevated phosphate levels and resulting ectopic calcification and secondary hyperparathyroidism .

Mode of Action

The compound interacts with its targets by binding to phosphate in the gastrointestinal tract, thereby reducing the absorption of phosphate from the diet . This interaction leads to a decrease in serum phosphate levels . The action of this compound on the renal tubules is mediated via a specific PTH receptor, PTH1R, that uses adenosine 3′,5′-cyclic monophosphate, or cyclic AMP (cAMP) as a second messenger .

Biochemical Pathways

The compound affects the calcium and phosphate homeostasis pathways . By binding to phosphate in the gastrointestinal tract, it reduces the absorption of phosphate, thereby affecting the balance of calcium and phosphate in the body . This can lead to changes in the downstream effects of these pathways, including the regulation of bone health and cellular function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are primarily related to its function as a phosphate binder. This results in a decrease in serum phosphate levels and an increase in fecal phosphate excretion .

Result of Action

The primary result of the compound’s action is a decrease in serum phosphate levels in patients with ESRD . This can help prevent complications associated with high phosphate levels, such as ectopic calcification and secondary hyperparathyroidism . Additionally, it can contribute to the maintenance of bone health by regulating the balance of calcium and phosphate in the body .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to bind phosphate . Additionally, the presence of other dietary components can influence the absorption of phosphate and the efficacy of the compound . The compound has been shown to have impressive anti-collapse ability in a dynamic aqueous environment, suggesting its potential applicability in both open and minimally invasive clinical practice .

Orientations Futures

Calcium phosphate nanoparticles have shown promise in various bioengineering fields such as drug delivery, bone regeneration, gene silencing, and electrical as well as environmental applications . Their excellent bioactivity and biocompatibility make them ideal for various medical and dental applications .

Analyse Biochimique

Biochemical Properties

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The release of calcium and phosphorus ions from this compound regulates the activation of osteoblasts and osteoclasts to facilitate bone regeneration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of calcium and phosphorus ions from 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt can stimulate a large range of responses in many different cell types .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action is complex and involves a variety of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Propriétés

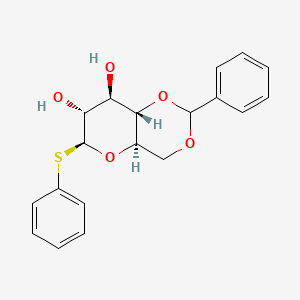

IUPAC Name |

calcium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H69O8P.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+2/p-2/t33-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICVBQGRHKLMHG-MGDILKBHSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67CaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746886 | |

| Record name | Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71640-91-0 | |

| Record name | Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)